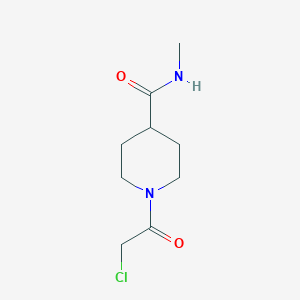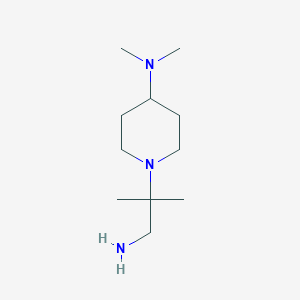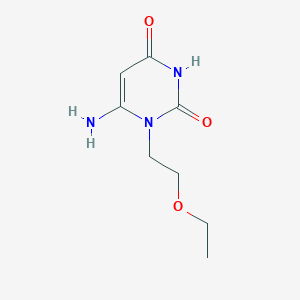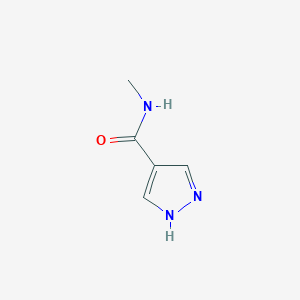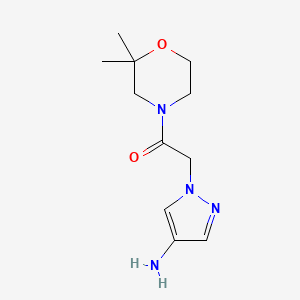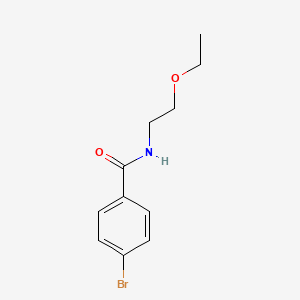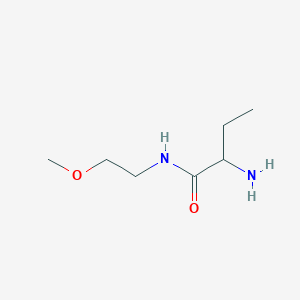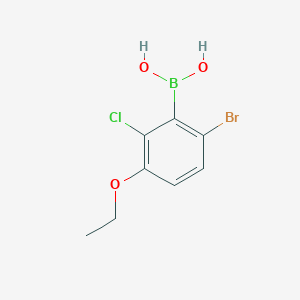
6-Bromo-2-chloro-3-ethoxyphenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-3-ethoxyphenylboronic acid is an organoboron compound with the molecular formula C8H9BBrClO3 and a molecular weight of 279.3 g/mol . This compound is primarily used in scientific research, particularly in the field of organic chemistry, due to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid typically involves the reaction of 6-bromo-2-chloro-3-ethoxybenzene with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base in an organic solvent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-3-ethoxyphenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate or sodium hydroxide, are used to deprotonate the boronic acid group and activate it for the reaction.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling reactions, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from this compound with another aryl or vinyl halide .
科学的研究の応用
6-Bromo-2-chloro-3-ethoxyphenylboronic acid has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-Bromo-2-chloro-3-ethoxyphenylboronic acid in coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst for further reactions.
類似化合物との比較
6-Bromo-2-chloro-3-ethoxyphenylboronic acid can be compared with other similar compounds, such as:
6-Bromo-2-chloro-3-methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an ethoxy group.
This compound: Another variant with slight modifications in the substituents.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and chlorine atoms, along with the ethoxy group, provides a unique combination of electronic and steric effects that can be exploited in various chemical transformations .
特性
IUPAC Name |
(6-bromo-2-chloro-3-ethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrClO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4,12-13H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYOSFPUNATDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)OCC)Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656921 |
Source


|
| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-15-2 |
Source


|
| Record name | (6-Bromo-2-chloro-3-ethoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

![[1-(2-Aminoethyl)piperidin-3-yl]methanol](/img/structure/B1371135.png)
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)
